molecular formula C8H7F3O3 B11805362 Methyl 2-(2-(trifluoromethyl)furan-3-yl)acetate

Methyl 2-(2-(trifluoromethyl)furan-3-yl)acetate

Cat. No.: B11805362
M. Wt: 208.13 g/mol
InChI Key: FJQUYAKJXPHLGH-UHFFFAOYSA-N
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Description

Methyl 2-(2-(trifluoromethyl)furan-3-yl)acetate is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic compounds containing a ring structure composed of one oxygen and four carbon atoms. The trifluoromethyl group attached to the furan ring enhances the compound’s chemical stability and biological activity, making it a valuable molecule in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-(trifluoromethyl)furan-3-yl)acetate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-(trifluoromethyl)furan, which can be obtained through the reaction of furan with trifluoromethylating agents.

    Esterification: The next step involves the esterification of 2-(trifluoromethyl)furan with methyl acetate in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-(trifluoromethyl)furan-3-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted furans, depending on the reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-(2-(trifluoromethyl)furan-3-yl)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s biological activity makes it a candidate for drug development and biochemical studies.

    Industry: The compound is used in the production of agrochemicals, polymers, and other industrial materials.

Mechanism of Action

The mechanism of action of Methyl 2-(2-(trifluoromethyl)furan-3-yl)acetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Methyl 2-(2-(trifluoromethyl)furan-3-yl)acetate can be compared with other similar compounds such as:

    2-(Trifluoromethyl)furan: Lacks the ester group, making it less reactive in certain chemical reactions.

    Methyl 2-(2-(trifluoromethyl)phenyl)acetate: Contains a phenyl ring instead of a furan ring, resulting in different chemical and biological properties.

    2-Methylfuran-3-thiol acetate: Contains a thiol group, which imparts different reactivity and odor properties.

The uniqueness of this compound lies in its combination of the trifluoromethyl group and the furan ring, which provides a balance of stability, reactivity, and biological activity.

Biological Activity

Methyl 2-(2-(trifluoromethyl)furan-3-yl)acetate (C8H7F3O3) is a compound of interest in medicinal chemistry due to its unique structural features, particularly the trifluoromethyl group, which significantly influences its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structure

The molecular structure of this compound is characterized by a furan ring substituted with a trifluoromethyl group and an ester functional group. The presence of the trifluoromethyl moiety enhances lipophilicity and may contribute to increased biological activity.

Physical Properties

  • Molecular Formula : C8H7F3O3
  • Molecular Weight : 210.14 g/mol
  • Solubility : Soluble in organic solvents; limited solubility in water.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds featuring furan derivatives. This compound has shown promise in inhibiting cancer cell proliferation through various mechanisms:

  • Induction of Apoptosis : In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines such as MCF-7 and MDA-MB-231. Treatment with specific concentrations resulted in significant DNA fragmentation, indicative of apoptotic activity .
  • Cytotoxicity : The compound exhibited cytotoxic effects against various cancer cell lines, with IC50 values indicating effective inhibition of cell growth. For instance, one study reported IC50 values ranging from 10 to 30 µM for different derivatives containing similar furan structures .

Enzyme Inhibition

The trifluoromethyl group has been associated with enhanced interactions with biological targets, leading to enzyme inhibition:

  • Cyclooxygenase (COX) Inhibition : Compounds similar to this compound have been evaluated for their ability to inhibit COX enzymes, which play a role in inflammatory processes and cancer progression. Studies revealed moderate inhibition of COX-2 activity .
  • Cholinesterase Inhibition : The compound's derivatives have also been tested for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), showing varying degrees of efficacy .

Antioxidant Activity

The antioxidant potential of this compound has been explored, with findings suggesting that it can scavenge free radicals and reduce oxidative stress in cellular models. This property may contribute to its anticancer effects by protecting normal cells from oxidative damage .

Study 1: Antiproliferative Effects

In a study assessing various furan derivatives, this compound was found to significantly inhibit the proliferation of breast cancer cells. The study employed an MTT assay to evaluate cell viability post-treatment, revealing that higher concentrations led to increased apoptosis markers .

Study 2: Molecular Docking Analysis

Molecular docking studies indicated that the trifluoromethyl group enhances binding affinity to target proteins involved in cancer pathways. The calculated free energy values for interactions with tubulin were favorable, suggesting potential as an antitumor agent through disruption of microtubule dynamics .

Properties

Molecular Formula

C8H7F3O3

Molecular Weight

208.13 g/mol

IUPAC Name

methyl 2-[2-(trifluoromethyl)furan-3-yl]acetate

InChI

InChI=1S/C8H7F3O3/c1-13-6(12)4-5-2-3-14-7(5)8(9,10)11/h2-3H,4H2,1H3

InChI Key

FJQUYAKJXPHLGH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C(OC=C1)C(F)(F)F

Origin of Product

United States

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